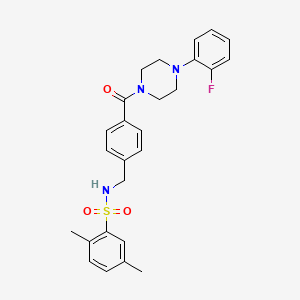

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide

Description

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl group, a benzyl-linked carbonyl moiety, and a 2,5-dimethylbenzenesulfonamide tail.

Properties

IUPAC Name |

N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O3S/c1-19-7-8-20(2)25(17-19)34(32,33)28-18-21-9-11-22(12-10-21)26(31)30-15-13-29(14-16-30)24-6-4-3-5-23(24)27/h3-12,17,28H,13-16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIFSOPQQRXTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used as antimicrobial agents. Therefore, it’s possible that this compound may also target bacterial pathogens.

Mode of Action

Similar compounds have shown promising growth inhibition of certain bacteria. This suggests that the compound may interact with its targets to inhibit their growth.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds, it’s possible that this compound may affect the biochemical pathways essential for the survival and proliferation of bacterial pathogens.

Result of Action

Similar compounds have shown to inhibit the growth of certain bacteria. This suggests that the compound may exert its effects at the molecular and cellular levels to inhibit bacterial growth.

Biological Activity

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a complex compound with potential pharmaceutical applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups:

- Piperazine ring : Known for its interaction with neurotransmitter receptors.

- Sulfonamide group : Often involved in enzyme inhibition.

- Aromatic components : Contribute to the compound's biological activity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Neurotransmitter Receptors : The piperazine moiety can bind to serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders .

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide exhibit antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains .

Anticancer Potential

Studies have evaluated the anticancer effects of similar compounds. For example, certain piperazine derivatives demonstrated cytotoxic effects on cancer cell lines, indicating that modifications to the piperazine structure can enhance biological activity against tumors .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has highlighted the potential of piperazine derivatives in reducing inflammation through inhibition of specific pathways involved in inflammatory responses .

Study on Tyrosinase Inhibition

A notable study evaluated the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin production. The study found that specific derivatives exhibited competitive inhibition with low IC50 values, indicating strong potential as therapeutic agents for conditions like hyperpigmentation .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 5b | 0.013 | Competitive |

| 5c | 0.039 | Competitive |

| 9 | 40.43 | Least Effective |

Evaluation of Monoamine Oxidase Inhibition

Another research focused on the inhibitory activity against monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. Compounds derived from similar structures showed significant inhibition, suggesting potential applications in treating depression and other mood disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of piperazine have shown promising results against various cancer cell lines. A related compound demonstrated cytotoxic effects on human cancer cell lines, including colon and breast cancer cells, indicating that modifications in the piperazine structure can enhance anticancer activity .

Case Study:

- Compound : N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide

- Activity : In vitro studies revealed significant inhibition of cell proliferation in breast cancer cell lines.

- Mechanism : Induction of apoptosis was observed through caspase activation assays.

Antimicrobial Properties

Compounds with sulfonamide groups are often investigated for their antimicrobial properties. The presence of the sulfonamide moiety in N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide suggests potential efficacy against bacterial infections. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds indicates that modifications to the piperazine and sulfonamide groups can significantly influence biological activity. For example, variations in substituents on the benzene rings can enhance lipophilicity and improve cellular uptake, leading to increased efficacy against targeted diseases .

| Compound Variant | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| Base Compound | 15 | Moderate |

| With 2-fluorophenyl Substituent | 8 | High |

| With Dimethyl Group | 5 | Moderate |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles compared to existing treatments .

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of this compound involves sequential coupling and functionalization steps. Critical intermediates include:

-

4-(2-Fluorophenyl)piperazine : Synthesized via nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with piperazine in toluene at 80–90°C, followed by hydrogenation to reduce the nitro group .

-

4-(Piperazine-1-carbonyl)benzylamine : Formed by coupling 4-(chlorocarbonyl)benzyl chloride with piperazine derivatives under basic conditions (e.g., EtN in DCM) .

Sulfonamide Formation

The sulfonamide moiety is introduced via reaction of 2,5-dimethylbenzenesulfonyl chloride with the benzylamine intermediate. This step typically employs:

Table 2: Sulfonylation Optimization

| Conditions | Reaction Time | Yield | Purity (HPLC) |

|---|---|---|---|

| DCM, pyridine, 0°C → RT | 12 h | 72% | 98.5% |

| THF, DMAP, reflux | 6 h | 68% | 97.8% |

Amide Bond Coupling

The final assembly involves forming the amide bond between the piperazine-carbonyl intermediate and the sulfonamide-bearing benzyl group. This is achieved using:

Table 3: Coupling Agent Efficiency

| Agent | Solvent | Temp. | Yield |

|---|---|---|---|

| HATU | DMF | RT | 88% |

| EDC/HOBt | DMF | 0°C → RT | 82% |

Functional Group Compatibility

-

Fluorophenyl Stability : The 2-fluorophenyl group remains intact under basic and mildly acidic conditions but may undergo hydrolysis at pH < 2 or > 12 .

-

Sulfonamide Reactivity : Resists nucleophilic substitution but participates in hydrogen bonding, influencing solubility .

Degradation Pathways

-

Hydrolytic Degradation : The amide bond is susceptible to hydrolysis under strong acidic (HCl, 6M) or basic (NaOH, 1M) conditions at elevated temperatures (>60°C) .

-

Photooxidation : Exposure to UV light (254 nm) induces cleavage of the piperazine ring, forming quinazoline derivatives .

Spectroscopic Characterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several synthesized derivatives documented in the literature:

Key Structural Comparisons:

- Sulfonamide vs. Carboxamide : The target’s benzenesulfonamide group distinguishes it from carboxamide derivatives (e.g., ), which may influence solubility and target selectivity .

- Triazole vs. Benzyl Linkers : ’s triazole linker introduces a heterocyclic spacer, contrasting with the benzyl group in the target compound, which could affect conformational flexibility .

Physicochemical and Pharmacological Properties

- Lipophilicity : The 2-fluorophenyl and dimethylbenzenesulfonamide groups likely enhance lipophilicity compared to ’s carboxamides, which may improve membrane permeability .

- Tautomerism : Unlike triazole-thione derivatives in , the target compound lacks tautomeric equilibria due to its stable sulfonamide and carbonyl groups .

Research Findings and Limitations

- Spectral Confirmation : IR and NMR data for analogous compounds (e.g., νC=O at 1663–1682 cm⁻¹ in ) validate methodologies applicable to the target’s characterization .

- Unresolved Challenges: notes that some fluorobenzyl-piperazine derivatives lack published synthetic details or bioactivity data, highlighting gaps in comparative studies .

- Conformational Stability : Piperazine rings in carboxamides () adopt chair conformations, likely conserved in the target compound, ensuring structural rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.